Chromotropic acid disodium salt
Description
Historical Context of Analytical Applications
The history of chromotropic acid as a significant analytical reagent is marked by several key discoveries. Its most well-known application, the detection of formaldehyde (B43269), was first detailed by Eegriwe in 1937. This reaction, where chromotropic acid in a sulfuric acid medium produces a distinct purple color in the presence of formaldehyde, proved to be highly specific and sensitive. wikipedia.org The coloration, which peaks at a wavelength of 580 nm, is not produced by other organic compounds like different aldehydes or ketones, making the method exceptionally reliable. wikipedia.org This led to the development of standardized procedures, such as the NIOSH Method #3500, which remains a benchmark for formaldehyde analysis. wikipedia.org
The utility of the reagent expanded in the mid-20th century. In 1952, Letourneau and Krog reported its use for the quantitative determination of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.org A few years later, in 1960, a method for the direct spectrophotometric determination of nitrate (B79036) anions was developed by West and Lyles, further broadening the compound's analytical scope. wikipedia.org
Table 1: Historical Milestones in the Analytical Application of Chromotropic Acid
| Year | Discovery | Significance |
|---|---|---|
| 1937 | First described as a formaldehyde-specific reagent. | Established a highly specific and sensitive colorimetric test for formaldehyde. wikipedia.org |
| 1952 | Used for the quantitative determination of 2,4-D. | Expanded its application to include the analysis of herbicides. wikipedia.org |
| 1960 | Method developed for nitrate anion determination. | Provided a new spectrophotometric method for an important environmental and agricultural analyte. wikipedia.org |
Significance in Modern Chemical Sciences
In contemporary science, chromotropic acid disodium (B8443419) salt continues to be a reagent of high importance. It is classified as an ACS grade quality reagent, meaning its chemical specifications meet the stringent standards for high-purity applications and laboratory use. spectrumchemical.com Its enduring relevance is based on its strong chelating properties and its ability to form stable, colored complexes with various substances. cymitquimica.com
The determination of formaldehyde remains a primary application, essential for environmental monitoring and industrial quality control, including the testing of textiles. wikipedia.orgadipogen.com Beyond this, its utility has grown to encompass a wide range of analytical targets. It is employed as a chromogenic or fluorogenic reagent for the detection of numerous metal ions, including silver (Ag), chromium (Cr), mercury (Hg), and titanium (Ti). sigmaaldrich.comxingzhilian.comscharlab.com It is also used in pharmaceutical analysis for the quantification of drugs like dipyrone (B125322). sigmaaldrich.comhimedialabs.comchemodex.com Furthermore, it serves as a key intermediate in the manufacturing of azo and anthraquinone (B42736) dyes. xingzhilian.com
Scope of Research Endeavors
The scope of research involving chromotropic acid disodium salt is diverse, spanning environmental analysis, materials science, and the development of advanced analytical methodologies. carlroth.comcarlroth.com Researchers are actively working to refine existing methods, for instance, by investigating the role of dissolved oxygen and seeking replacements for the hazardous concentrated sulfuric acid traditionally used in the formaldehyde reaction. researchgate.net
A significant area of modern research is the integration of this classic reagent with new technologies. Studies have demonstrated its use in creating novel colorimetric sensors for detecting iron ions (Fe(II) and Fe(III)) by functionalizing silver nanoparticles with the compound. This approach offers a robust and efficient method for monitoring iron in environmental and industrial settings. Another innovative application involves a smartphone-enabled imaging device that uses a chromotropic acid-based color development method for the rapid estimation of soil nitrate, showcasing its adaptability to modern, portable analytical platforms.
Table 2: Selected Modern Analytical Applications of this compound
| Application Area | Analyte(s) | Method Type | Research Focus |
|---|---|---|---|
| Environmental Analysis | Formaldehyde, Nitrates, Metal Ions (Cr, Hg, Ti, Fe) | Spectrophotometry, Colorimetry, Fluorimetry | Air and water quality monitoring, soil analysis, detection of pollutants. cymitquimica.comcarlroth.com |
| Pharmaceuticals | Dipyrone | Chromogenic Reagent | Quantification of active ingredients in pharmaceutical preparations. sigmaaldrich.comhimedialabs.comchemodex.com |
| Materials Science | Azo Dyes | Synthesis Intermediate | Manufacturing of dyes for textiles and other materials. xingzhilian.com |
| Herbicide Detection | 2,4-Dichlorophenoxyacetic acid | Colorimetry | Quantitative analysis of systemic herbicides. spectrumchemical.com |
| Method Development | Various | Nanoparticle-based sensing, Smartphone imaging | Creating more sensitive, selective, and portable analytical tools. |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;4,5-dihydroxynaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O8S2.2Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGPCIMUGMJQPD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
148-25-4 (Parent) | |
| Record name | Sodium chromotropate | |
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DSSTOX Substance ID |
DTXSID6059609 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
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Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to off-white needle-like crystals; [Mallinckrodt Baker MSDS] | |
| Record name | Sodium chromotropate | |
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CAS No. |
129-96-4 | |
| Record name | Sodium chromotropate | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, sodium salt (1:2) | |
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| Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-, disodium salt | |
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| Record name | Disodium 4,5-dihydroxynaphthalene-2,7-disulphonate | |
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Synthetic Methodologies and Derivatization
Fundamental Synthetic Routes for Chromotropic Acid Disodium (B8443419) Salt
Chromotropic acid disodium salt, chemically known as 4,5-dihydroxynaphthalene-2,7-disulfonic acid disodium salt, is a vital intermediate for azo dyes. drugfuture.comnih.gov Its synthesis is primarily achieved through a few key industrial routes.
One common method involves the sulfonation of 1-naphthol. This process typically uses chlorosulfonic acid in a suitable solvent like chlorobenzene (B131634) or tetrachloroethane. google.com The initial sulfonation can lead to a mixture of isomers, including 1-naphthol-2-sulfonic acid and 1-naphthol-4-sulfonic acid. google.com Further sulfonation under controlled conditions yields 1-naphthol-3,6-disulfonic acid. Subsequent alkaline hydrolysis, often under pressure with aqueous sodium hydroxide (B78521), converts the amino group in related starting materials like T-acid (1-amino-naphthalene-3,6,8-trisulphonic acid) to a hydroxyl group, leading to the formation of chromotropic acid. google.com The disodium salt is then typically isolated by acidification and salting out with sodium chloride. google.com
Another route starts from 1,8-dihydroxynaphthalene-3,6-disulfonic acid, which is chromotropic acid itself. drugfuture.com This can be prepared from 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid. drugfuture.com The final step to obtain the disodium salt involves neutralization. google.com The purity of the final product is crucial, and purification methods often involve precipitating the tetrasodium (B8768297) salt, which can then be converted back to the purer disodium salt. google.com
Synthesis of Chromotropic Acid Derivatives
Azo Dyes Derived from this compound
This compound is a valuable coupling component in the synthesis of azo dyes due to its ability to form intensely colored compounds. wikipedia.org The presence of two hydroxyl groups and two sulfonic acid groups on the naphthalene (B1677914) ring system allows for the creation of both mono- and bis-azo dyes with a range of colors and properties. globalresearchonline.netnih.gov
Mono-azo dyes are synthesized through the coupling reaction of one equivalent of a diazotized aromatic amine with one equivalent of this compound. globalresearchonline.netnih.gov This electrophilic substitution reaction typically occurs at the position ortho to one of the hydroxyl groups. cdnsciencepub.com
Bis-azo dyes are formed when two equivalents of a diazotized aromatic amine react with one molecule of this compound. globalresearchonline.netresearchgate.netorientjchem.org This can be achieved by using a 2:1 molar ratio of the diazonium salt to the coupling component. globalresearchonline.net The synthesis can be controlled to produce symmetrical bis-azo dyes, where both diazo components are the same, or unsymmetrical bis-azo dyes by using different diazotized amines in a stepwise manner.
The synthesis of azo dyes from this compound involves a two-step process: diazotization followed by coupling. unb.cardd.edu.iq
Diazotization involves treating a primary aromatic amine with a source of nitrous acid, typically sodium nitrite (B80452) in an acidic medium (like hydrochloric acid), at low temperatures (0–5 °C) to form a diazonium salt. unb.cardd.edu.iqyoutube.com The low temperature is crucial to prevent the unstable diazonium salt from decomposing. nih.gov
Coupling is the reaction where the electrophilic diazonium salt attacks the electron-rich naphthalene ring of the chromotropic acid. wikipedia.orgorganic-chemistry.org This reaction is highly dependent on the pH of the medium. For coupling with phenols like chromotropic acid, the reaction is typically carried out in a neutral to weakly alkaline solution. wikipedia.orgorganic-chemistry.org The pH influences the reactivity of the coupling component; a higher pH increases the nucleophilicity of the phenoxide ion, facilitating the electrophilic attack by the diazonium ion. wikipedia.org For the synthesis of mono-azo dyes from chromotropic acid, a sodium carbonate medium is often used, while a sodium hydroxide medium may be employed for the synthesis of bis-azo dyes. globalresearchonline.net
| Reaction Step | Key Reagents | Critical Conditions |
| Diazotization | Primary aromatic amine, Sodium nitrite, Acid (e.g., HCl) | Low temperature (0–5 °C) |
| Coupling | Diazonium salt, this compound | Neutral to weakly alkaline pH |
Calix[n]arene Synthesis Utilizing this compound
Calixarenes are macrocyclic compounds with a cup-like shape, synthesized from phenols and aldehydes. researchgate.net this compound can be used as a phenolic precursor in the synthesis of novel water-soluble calixarenes. The reaction involves the condensation of chromotropic acid with an aldehyde, such as formaldehyde (B43269), under basic conditions. researchgate.net
The resulting calix[n]arenes incorporate the chromotropic acid moiety into their structure, imparting unique properties. The sulfonic acid groups enhance water solubility, and the hydroxyl groups provide sites for further functionalization or for complexation with metal ions. The size of the calixarene (B151959) cavity, determined by the number of repeating units (n), can be controlled by the reaction conditions. These chromotropic acid-based calixarenes are of interest for their potential applications in host-guest chemistry and as building blocks for more complex supramolecular structures. researchgate.netresearchgate.net
Other Advanced Derivatization Strategies
The versatility of this compound extends beyond traditional dye and macrocycle synthesis. Its unique structure allows for a variety of advanced derivatization strategies to create functional materials.
One notable application is in the development of chemosensors . The inherent fluorescence of the naphthalene core can be harnessed and modified. For instance, chromotropic acid has been functionalized and incorporated into polyurethane foam to create a sorbent for the on-line preconcentration and determination of metal ions like cobalt and nickel. nih.gov This is achieved by covalently coupling the chromotropic acid to the polymer through an azo group. nih.gov
Furthermore, chromotropic acid derivatives are utilized in the synthesis of functional polymers . The reactive hydroxyl groups can be used to incorporate the chromotropic acid unit into polymer backbones or as a cross-linking agent. This can lead to materials with tailored optical, electronic, and recognition properties.
The reaction of chromotropic acid with formaldehyde is a well-known colorimetric method for the detection of formaldehyde, forming a purple chromogen. wikipedia.orgresearchgate.netresearchgate.net This reaction, which forms a dibenzoxanthylium dye, highlights the reactivity of the aromatic system and its potential for creating chromogenic and fluorogenic probes for various analytes. acs.orgnih.gov
Advanced Analytical Chemistry Applications and Methodologies
Chromatographic Applications
Chromotropic acid disodium (B8443419) salt serves as an effective visualization reagent in Thin Layer Chromatography (TLC), particularly for the detection of compounds that can be converted to or are related to formaldehyde (B43269). Its primary application in this context is for the qualitative and semi-quantitative analysis of substances like formaldehyde and methanol.
The methodology typically involves spotting a sample extract onto a TLC plate. Following the separation of components via a suitable mobile phase, the plate is treated with a solution of chromotropic acid disodium salt in concentrated sulfuric acid. The reaction of formaldehyde with the chromotropic acid reagent produces a distinct violet-colored spot, allowing for clear visualization. researchgate.net
A notable application is the detection of formaldehyde in various consumer products, such as textiles. In a study analyzing different types of fabrics, the chromotropic acid method was used to identify the presence of formaldehyde resins, which are common causes of textile dermatitis. The intensity of the resulting purple color on the TLC plate can be graded to provide a semi-quantitative estimation of the formaldehyde content.
Furthermore, this TLC application extends to the indirect detection of methanol. Methanol can be oxidized to formaldehyde using an oxidizing agent like potassium permanganate. forensicresources.orgnih.gov This resulting formaldehyde is then detected with chromotropic acid. This principle has been utilized for screening methanol content, where the quantification of the violet spots on a TLC plate corresponds to the initial methanol concentration in the sample. researchgate.net This is particularly relevant in forensic analysis and in ensuring the safety of beverages where methanol contamination is a concern. forensicresources.org
Key Research Findings in TLC Applications:
| Analyte | Matrix | Detection Principle | Observation |
| Formaldehyde | Textiles | Direct reaction with chromotropic acid after extraction. | A red-purple to violet color indicates the presence of formaldehyde. The intensity can be graded (1+ to 3+). |
| Methanol | Biological Specimens, Beverages | Oxidation of methanol to formaldehyde, followed by reaction with chromotropic acid. | Quantification of violet spots on the TLC plate is used to evaluate methanol content. researchgate.netforensicresources.org |
Advanced Analytical System Integration
The distinct color change produced by the reaction of this compound with formaldehyde makes it a suitable candidate for integration into modern, portable, and highly sensitive analytical systems.
The widespread availability of smartphones equipped with high-resolution cameras has paved the way for their use as portable colorimeters. sciopen.comresearchgate.net This technology is applicable to any analytical method that results in a measurable color change, such as the reaction between chromotropic acid and formaldehyde. mdpi.com
In a typical setup, the chemical reaction is carried out in a transparent container or on a solid support (like a paper strip). A smartphone is then used to capture an image of the resulting color. researchgate.netresearchgate.net Specialized applications can analyze the digital image, often by measuring the intensity of specific color channels (e.g., Red, Green, Blue - RGB). sciopen.com For the purple color produced by the chromotropic acid-formaldehyde reaction, changes in the green channel signal can be particularly effective for quantification, as green and purple are complementary colors. sciopen.comresearchgate.net
A calibration curve can be established by plotting the color intensity values against known concentrations of the analyte. sciopen.com This allows for the quantitative determination of the analyte in unknown samples. This approach significantly reduces the cost and complexity of analysis, making on-site and real-time monitoring feasible. While specific studies detailing the use of chromotropic acid with smartphone detection are emerging, the principle has been successfully demonstrated for formaldehyde detection using other colorimetric reagents, achieving low detection limits and high correlation coefficients. sciopen.comresearchgate.net
Conceptual Framework for Smartphone-Based Assay:
| Step | Description |
| 1. Sample Preparation | The sample is prepared and reacted with this compound in an acidic medium. |
| 2. Image Acquisition | A smartphone camera captures an image of the resulting purple solution under controlled lighting conditions. |
| 3. Image Analysis | A dedicated application analyzes the image's RGB values to quantify the color intensity. |
| 4. Quantification | The measured color intensity is compared against a pre-loaded calibration curve to determine the formaldehyde concentration. |
Time-resolved fluorescence spectrometry is a powerful technique that measures the decay of fluorescence over time after excitation by a pulse of light. This method can enhance sensitivity by discriminating the analyte's fluorescence signal from short-lived background fluorescence. researchgate.netrsc.org
Chromotropic acid, being a naphthalene (B1677914) derivative, possesses inherent fluorescent properties. nih.gov Naphthalene and its derivatives are known to exhibit fluorescence, and their photophysical properties, including fluorescence lifetimes, have been studied. mdpi.comacs.org The integration of this compound into time-resolved fluorescence methods could potentially offer a highly sensitive detection system.
A particularly advanced approach involves lanthanide-sensitized luminescence. In this technique, an organic ligand (the "antenna") absorbs light and transfers the energy to a lanthanide ion (e.g., Europium, Terbium), which then emits light. researchgate.netescholarship.org This process results in luminescence with a characteristically long lifetime (microseconds to milliseconds), which is ideal for time-resolved measurements as it allows background autofluorescence (which decays in nanoseconds) to be completely eliminated before measurement begins. escholarship.orgnih.gov
While direct studies on lanthanide complexes with chromotropic acid for trace analysis are not widely reported, the principle of using organic molecules to sensitize lanthanide emission is well-established for the analysis of other organic compounds. nih.govrsc.org The structure of chromotropic acid, with its aromatic system, suggests its potential to act as an antenna for sensitizing lanthanide luminescence, opening a promising avenue for future research in ultra-trace analysis.
Method Validation and Performance Characteristics
The analytical methods employing this compound, particularly for the spectrophotometric determination of formaldehyde, have been subject to validation to assess their reliability and performance.
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. These parameters are crucial for evaluating the sensitivity of an analytical method.
For the determination of formaldehyde using chromotropic acid, various studies have reported LOD and LOQ values. These values can vary depending on the specific experimental conditions, such as the reaction medium and the instrumental setup. The method is generally characterized by its high sensitivity, allowing for the detection of formaldehyde at low concentrations. chemrestech.com
The LOD and LOQ are typically calculated based on the standard deviation of the blank and the slope of the calibration curve. The reaction between formaldehyde and chromotropic acid in a sulfuric acid medium produces a purple product with a maximum absorbance around 571-580 nm, which is used for quantification. chemrestech.com3m.com
Reported Performance Characteristics for Formaldehyde Determination:
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| Spectrophotometry | 0.005 mg/L | 0.0162 mg/L | 0.03-7.00 mg/L | researchgate.net |
| Spectrophotometry | 1.053 mg/L | 3.190 mg/L | 0.4-2.0 ppm | chemrestech.com |
| Spectrophotometry (in H₃PO₄/H₂O₂) | 0.06 ppm | 0.22 ppm | 0.001-1.5 ppm | researchgate.net |
| Air Sampling Monitor | - | ~1 µg (0.03 ppm for an 8-hour sample) | 0-15 µg | 3m.com |
Sensitivity and Selectivity Assessments
The utility of this compound in analytical chemistry is significantly defined by its sensitivity and selectivity in various spectrophotometric and fluorometric methods. Sensitivity, often expressed by the Limit of Detection (LOD) and Limit of Quantitation (LOQ), determines the lowest concentration of an analyte that can be reliably detected and quantified. Selectivity refers to the method's ability to measure the analyte of interest without interference from other components in the sample matrix.
Sensitivity in Analyte Determination
Research has demonstrated the high sensitivity of methods employing chromotropic acid for the determination of various substances, most notably formaldehyde and nitrate (B79036). In the analysis of formaldehyde, a detection limit as low as 0.005 mg L⁻¹ has been reported, allowing for the quantification of trace amounts of this compound in various products. researchgate.net For nitrate determination in water, the chromotropic acid method has a reported LOD of 0.05 mgN L⁻¹ and an LOQ of 0.1 mgN L⁻¹. iaea.org Another study on a simplified chromotropic acid method for nitrate reported a linear range of 0.9–80 mg L⁻¹ with a limit of detection of 0.73 µg L⁻¹. rsc.org These low detection limits are crucial for environmental monitoring and quality control where analyte concentrations can be minimal.
Table 1: Sensitivity Parameters for Analytes Determined with this compound
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linear Range | Source(s) |
|---|---|---|---|---|---|
| Formaldehyde | Spectrophotometry | 0.005 mg L⁻¹ | - | 0.03-7.00 mg L⁻¹ | researchgate.net |
| Nitrate | Spectrophotometry | 0.05 mgN L⁻¹ | 0.1 mgN L⁻¹ | 0.05–5.0 mgN L⁻¹ | iaea.org |
| Nitrate | Spectrophotometry | 0.73 µg L⁻¹ | - | 0.9–80 mg L⁻¹ | rsc.org |
| Nitrate | Spectrophotometry | 0.351 ppm | 1.172 ppm | 0.62–9.24 mg L⁻¹ | researchgate.net |
| Titanium(IV) | Flow Injection Analysis | 25 ng | - | 5 × 10⁻⁵–4.7 × 10⁻⁴ mol dm⁻³ | rsc.org |
Selectivity Profile
The chromotropic acid method is highly regarded for its selectivity, particularly in formaldehyde analysis. The reaction is specific to formaldehyde, and the resulting color is not produced by other organic compounds such as other aldehydes, ketones, or carboxylic acids. wikipedia.org This high degree of selectivity makes it a reference method (NIOSH Method #3500) for formaldehyde determination. wikipedia.org
However, the selectivity is dependent on the target analyte and the reaction conditions. While the reagent is selective for formaldehyde under specific conditions, it also forms colored or fluorescent complexes with other substances, including nitrates, titanium, and boron, making it a versatile reagent for various analytical applications. rsc.orgwikipedia.orgrsc.org For instance, in a sulfuric acid medium, it reacts with nitrate ions to produce a characteristic yellow color. rsc.org This versatility necessitates careful optimization of methods to avoid cross-reactivity when analyzing complex samples.
Accuracy and Precision Evaluation
The reliability of an analytical method is established through rigorous evaluation of its accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, often assessed through recovery studies. Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, typically expressed as the relative standard deviation (RSD).
Accuracy through Recovery Studies
Table 2: Accuracy Data from Recovery Studies
| Analyte | Sample Matrix | Recovery Rate (%) | Analytical Technique | Source(s) |
|---|---|---|---|---|
| Boron | Water | 96.3 - 106.2 | Spectrophotometry (Curcumin Method) | researchgate.net |
| Titanium | Aqueous Solutions | 89.5 - 103.9 | ICP-AES | researchgate.net |
| Chromium | Aqueous Solutions | 85.3 - 104.2 | ICP-AES | researchgate.net |
Precision Assessments
The precision of methods utilizing this compound has been consistently high across various applications. In a spectrophotometric method for nitrate analysis, the relative standard deviation (RDS %) was found to be 1.91%, indicating good precision. researchgate.net For the determination of titanium and chromium in feedstuffs, the RSD values were under 2.1%, further confirming the repeatability and precision of the analytical methods employed. researchgate.net These low RSD values signify that the methods produce consistent and reproducible results.
Table 3: Precision Data for Analytical Methods
| Analyte | Analytical Technique | Relative Standard Deviation (RSD) % | Source(s) |
|---|---|---|---|
| Nitrate | Spectrophotometry | 1.91 | researchgate.net |
| Titanium | ICP-AES | < 2.1 | researchgate.net |
| Chromium | ICP-AES | < 2.1 | researchgate.net |
Interference Studies
Interference occurs when a substance in the sample matrix, other than the analyte, affects the final measurement. Identifying and mitigating potential interferences is a critical step in method development to ensure accurate and reliable results.
Interferences in Formaldehyde Determination
While the chromotropic acid method is highly selective for formaldehyde, certain substances can interfere with the analysis. In the determination of formaldehyde vapor, ethanol and xylene vapors were found to cause interference. researchgate.net This interference can be effectively removed by using a pre-trap with a porous polymer sorbent like Tenax GC. researchgate.net Another significant interference comes from oxides of nitrogen, which can be present in air samples and react with the reagent to produce yellow-brown colors, masking the characteristic purple color of the formaldehyde reaction. tandfonline.com This interference can be addressed by absorbing the sample in a bisulfite solution, which forms a stable complex with formaldehyde and prevents the formation of nitrates. tandfonline.com
Interferences in Nitrate and Boron Determination
In the analysis of nitrates, various ions can potentially interfere. However, studies have shown that the chromotropic acid method offers good selectivity towards nitrate, even in the presence of chloride ions. researchgate.net Specific procedures can also be employed to eliminate common interferences; for instance, sodium sulfite can remove interference from oxidizing agents, urea can eliminate nitrite (B80452), and antimony(III) can mask the effect of chloride. carnegiescience.edu
For the fluorometric determination of boron, interference from various metals can be a concern. The incorporation of chelating agents such as EDTA and DCTA into the buffer reagents has been shown to effectively eliminate this interference by complexing the metal ions. tandfonline.com In plasma-based methods for boron determination, high concentrations of iron and chromium have been identified as common interferents. nih.gov
Table 4: Summary of Identified Interferences and Mitigation Strategies
| Analyte | Interfering Substance(s) | Effect | Mitigation Strategy | Source(s) |
|---|---|---|---|---|
| Formaldehyde | Ethanol, Xylene | False positive/inaccurate reading | Use of a Tenax GC pre-trap | researchgate.net |
| Formaldehyde | Oxides of Nitrogen (Nitrate/Nitrite) | Yellow-brown discoloration masking the purple product | Absorption in bisulfite solution | tandfonline.com |
| Nitrate | Oxidizing Agents | False positive | Addition of sodium sulfite | carnegiescience.edu |
| Nitrate | Nitrite | False positive | Addition of urea | carnegiescience.edu |
| Nitrate | Chloride | Variable | Addition of antimony(III) to mask | carnegiescience.edu |
| Boron | Metal Ions | Quenching or enhancement of fluorescence | Addition of EDTA and DCTA | tandfonline.com |
| Boron | Iron, Chromium | Spectral overlap | Method-specific corrections (e.g., ICP-OES) | nih.gov |
Complexation and Supramolecular Chemistry
Metal Ion Complexation Studies
The presence of hydroxyl and sulfonate functional groups imparts significant chelating properties to chromotropic acid disodium (B8443419) salt, enabling it to form stable complexes with a variety of metal ions. These interactions are fundamental to its application in analytical chemistry for the detection and quantification of metals.
Chelation Properties and Complex Stoichiometry
Chromotropic acid disodium salt acts as a bidentate ligand, utilizing its two peri-hydroxyl groups to coordinate with metal ions. This chelation results in the formation of stable ring structures, enhancing the stability of the resulting metal complexes. The stoichiometry of these complexes, representing the ratio of the ligand to the metal ion, is influenced by factors such as the nature of the metal ion and the reaction conditions.
Studies have revealed the formation of complexes with varying stoichiometries. For instance, in its interaction with thorium(IV), chromotropic acid-derived azo dyes have been shown to form complexes with both 2:1 and 1:1 ligand-to-metal ratios. This variability in stoichiometry highlights the versatility of the chromotropic acid backbone in accommodating different coordination preferences of metal ions.
Spectroscopic Characterization of Metal Complexes (UV/Vis, IR, NMR)
The formation of metal complexes with this compound is accompanied by distinct changes in their spectroscopic signatures, which can be monitored using techniques such as UV-Visible (UV/Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.
UV-Visible Spectroscopy: The complexation of metal ions with chromotropic acid and its derivatives typically leads to a bathochromic shift (a shift to longer wavelengths) in the maximum absorbance (λmax) in the UV-Vis spectrum. This color change is the basis for its use in colorimetric analysis. For example, azo dyes derived from chromotropic acid exhibit a main absorption band in the visible region (around 515-530 nm), which is attributed to a π-π* transition within the azo group. Upon complexation with thorium, the properties of the original dye are altered, leading to the formation of a new colored species.
Infrared Spectroscopy: IR spectroscopy provides valuable insights into the functional groups involved in metal chelation. The IR spectra of chromotropic acid derivatives show a characteristic broad band for the O-H stretching vibration of the hydroxyl groups. Upon complexation with a metal ion, a shift in the frequency of this band is expected, indicating the coordination of the hydroxyl oxygen atoms to the metal center. Similarly, changes in the vibrational frequencies of the C-O bonds and the sulfonate groups can also provide evidence of complex formation.
Nuclear Magnetic Resonance Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of chromotropic acid-metal complexes in solution. The chemical shifts of the protons and carbon atoms in the naphthalene (B1677914) ring are sensitive to the coordination of a metal ion. For instance, in ¹H NMR spectra of chromotropic acid azo dyes, the signals of the aromatic protons are observed in the range of 6.7-8.0 ppm. Upon complexation, these signals can experience shifts due to the electronic perturbations caused by the metal ion. The disappearance or significant downfield shift of the hydroxyl proton signals can directly confirm their involvement in the chelation.
Stability Constants and Thermodynamic Parameters of Complex Formation
Applications in Metal Ion Sensing and Sequestration
The strong chelating ability and the distinct color change upon complexation make this compound a valuable reagent for the spectrophotometric determination of various metal ions. It is used in analytical methods for the detection of elements such as chromium, titanium, and mercury. The sensitivity and selectivity of these methods can be tailored by controlling the pH and using masking agents to prevent interference from other ions.
Beyond sensing, the ability of chromotropic acid to form stable complexes can be exploited for metal ion sequestration. By immobilizing chromotropic acid onto a solid support, such as a polymer resin, a material with the capacity to selectively bind and remove metal ions from aqueous solutions can be created. For example, Amberlite XAD-2 resin functionalized with chromotropic acid has been developed for the preconcentration of trace metal ions like Cd(II), Co(II), Cu(II), Ni(II), Fe(III), and Zn(II) from water samples before their determination by flame atomic absorption spectrometry rsc.org. This demonstrates its potential in environmental remediation and sample purification.
Host-Guest Chemistry and Inclusion Complexes
The aromatic naphthalene core of this compound allows it to participate in host-guest interactions, where it can be encapsulated within the cavity of a larger host molecule to form an inclusion complex. These supramolecular assemblies can alter the physicochemical properties of the guest molecule.
Interaction with Macrocyclic Receptors (e.g., Sulfonatocalix[n]arenes)
Sulfonatocalix[n]arenes are a class of water-soluble macrocyclic hosts with a hydrophobic cavity and a hydrophilic upper rim decorated with sulfonate groups. These features make them ideal candidates for encapsulating aromatic guest molecules, such as this compound, in aqueous solutions. The driving forces for the formation of such inclusion complexes include hydrophobic interactions between the naphthalene core of the guest and the cavity of the sulfonatocalixarene, as well as electrostatic interactions between the sulfonate groups of the host and any cationic character of the guest.
While specific studies detailing the interaction between this compound and sulfonatocalix[n]arenes were not prominently found in the surveyed literature, the principles of host-guest chemistry suggest a high potential for such complexation. The inclusion of chromotropic acid within a sulfonatocalixarene cavity could lead to changes in its spectroscopic properties, such as shifts in its UV-Vis absorption or fluorescence emission spectra. Furthermore, such encapsulation could enhance its stability or modify its reactivity in complexation with metal ions. Research in this area could open up new avenues for the application of chromotropic acid in areas such as sensing, catalysis, and materials science. Studies on analogous systems, such as the interaction of other naphthalene sulfonic acid derivatives with macrocycles, have shown the formation of stable 1:1 host-guest complexes, suggesting that similar interactions would be favorable for this compound ias.ac.in.
Complexation with Organic Molecules (e.g., Drugs, Alcohols, Sugars)
Chromotropic acid and its disodium salt are well-documented for their ability to react and form colored complexes with specific organic molecules, a property foundational to their use in analytical chemistry. wikipedia.org The most notable reaction is with formaldehyde (B43269), which produces a characteristic red-violet coloration. ndl.go.jpnih.gov This reaction is highly specific and is not typically observed with other organic compounds like ketones or carboxylic acids. wikipedia.org
The mechanism involves two main steps: the release of formaldehyde from a parent molecule by sulfuric acid, followed by the formation of a dibenzoxanthylium derivative with chromotropic acid. ndl.go.jpnih.gov This principle is applied to the detection of various substances that can liberate formaldehyde.
Drugs : The complexation reaction is utilized for the detection of certain drugs. For instance, drugs with a methylenedioxyphenyl structure, such as Methylenedioxymethamphetamine (MDMA), can be identified. In the presence of sulfuric acid, the methylenedioxy group releases formaldehyde, which then reacts with chromotropic acid to produce a distinct color, allowing for specific screening of this class of compounds. ndl.go.jp
Alcohols : While chromotropic acid does not react directly with most alcohols, its reaction with formaldehyde is used to quantify methanol in alcoholic beverages. researchgate.net Methanol is first oxidized to formaldehyde, which is then detected via the color-forming reaction with chromotropic acid. This method is crucial for screening large numbers of samples for formaldehyde content. nih.govresearchgate.net
Sugars : The direct complexation of chromotropic acid with sugars is not extensively documented in the provided research. The complexation of sugars is more commonly achieved with other agents like boronic acids, which form reversible covalent bonds with the diol groups present in sugar molecules. nih.govnih.gov
Influence of Cavity Size and pH on Complexation
The concept of a "cavity size" is more typically associated with host-guest chemistry involving molecules like cyclodextrins, which possess a hydrophobic inner cavity capable of encapsulating guest molecules. mdpi.comnih.gov Chromotropic acid does not have a cavity in this sense; its complexation occurs through covalent bonding and other molecular interactions at its functional groups.
However, the pH of the medium has a profound influence on the complexation ability of chromotropic acid. The reactivity and even the fluorescence of chromotropic acid are pH-dependent. mfa.org Its fluorescence is colorless below a pH of 3.5 and appears blue above a pH of 4.5. mfa.org
The state of protonation of the hydroxyl and sulfonic acid groups, which is dictated by the pH, directly affects the molecule's ability to act as a ligand.
Low pH (Acidic Conditions) : The well-known reaction with formaldehyde is typically carried out in concentrated sulfuric acid. wikipedia.orgndl.go.jp In such strongly acidic environments, the specific reactive species of chromotropic acid required for the condensation reaction are formed. However, at very low pH, the hydroxyl groups are fully protonated, which can affect their ability to coordinate with metal ions. Studies on other complexing agents like humic and fulvic acids show that complexation can be hindered at low pH due to the protonation of binding sites. mdpi.comacademicjournals.org
Neutral to High pH : As the pH increases, the hydroxyl groups of chromotropic acid deprotonate. The phenolate ions formed are stronger electron donors, which generally enhances the stability of complexes formed with metal ions. mdpi.com This principle is observed in the complexation of various phenolic acids, where the stability of the formed complexes increases with pH. mdpi.comresearchgate.net
Applications in Drug Delivery and Solubility Enhancement
The primary application of this compound in pharmaceuticals is as an analytical reagent rather than as a functional excipient for drug delivery or solubility enhancement. ndl.go.jprroij.comspectrumchemical.com Its specific and sensitive reaction with formaldehyde allows it to be used in quality control processes within pharmaceutical manufacturing. rroij.com For example, it is used to quantify residual formaldehyde in gelatin capsules, ensuring that levels remain below the accepted limit set by the FDA. rroij.com
While various strategies exist to enhance the solubility and bioavailability of poorly water-soluble drugs, such as the use of hydrotropic agents, cyclodextrins, and polymeric dispersions, chromotropic acid is not typically employed for these purposes. nih.govnih.govsigmaaldrich.compharmaexcipients.commdpi.com Its utility lies in its chromogenic reactivity, which is exploited for the detection and quantification of specific compounds, including certain drugs and herbicides. wikipedia.orgndl.go.jp
Proton Transfer Reactions and Acid-Base Equilibria
Dissociation Constants of Chromotropic Acid and its Derivatives
Chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid) has two types of acidic functional groups: two sulfonic acid groups and two phenolic hydroxyl groups. The sulfonic acid groups are strongly acidic and are typically deprotonated in most aqueous solutions. The dissociation constants (pKa) generally refer to the sequential loss of protons from the two hydroxyl groups.
The reported pKa values for the hydroxyl groups of chromotropic acid are 5.36 and 15.6. wikipedia.org These values indicate the pH at which each hydroxyl group is half-deprotonated. The first dissociation is significantly more acidic than a simple phenol due to the electron-withdrawing effects of the sulfonate groups on the naphthalene ring system.
| Dissociation Step | pKa Value |
| First Hydroxyl Proton (pKa1) | 5.36 wikipedia.org |
| Second Hydroxyl Proton (pKa2) | 15.6 wikipedia.org |
Studies of Intermolecular Hydrogen Bonding
The molecular structure of chromotropic acid, featuring both hydrogen bond donor (hydroxyl groups) and acceptor (sulfonate and hydroxyl oxygens) sites, facilitates extensive hydrogen bonding. nih.govnih.gov These interactions are critical in defining its physical and chemical properties, including its high solubility in water and its crystalline structure. drugfuture.com
Intermolecular hydrogen bonds can form between chromotropic acid molecules themselves or with solvent molecules like water. In the solid state, these interactions create a stable, three-dimensional network. When dissolved in water, the hydroxyl and sulfonate groups form strong hydrogen bonds with surrounding water molecules, which accounts for its significant aqueous solubility. guidechem.comsinocurechem.com
The formation of hydrogen bonds is a key aspect of molecular recognition and complexation. nih.gov In the context of its reaction with formaldehyde, the hydroxyl groups are the primary reaction sites, and their reactivity is modulated by the hydrogen-bonding environment. Although specific studies detailing the intermolecular hydrogen bond patterns of chromotropic acid were not present in the provided search results, the principles of hydrogen bonding in molecules containing both hydroxyl and carboxylic/sulfonic acid groups are well-established. nih.govnih.govmdpi.com These interactions can be studied using techniques such as FT-IR and FT-Raman spectroscopy, complemented by theoretical DFT calculations, to identify the specific groups involved in hydrogen bonding. nih.govnih.gov
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms
The analytical utility of chromotropic acid disodium (B8443419) salt, particularly in the well-known test for formaldehyde (B43269), is underpinned by a series of complex chemical reactions. Understanding the mechanisms of these reactions is crucial for optimizing analytical methods and interpreting results accurately.
The reaction between chromotropic acid and formaldehyde in a strongly acidic medium, typically concentrated sulfuric acid, results in the formation of a characteristic purple-colored chromogen. culturalheritage.org While the reaction has been used for decades, the definitive structure of the colored product and the precise mechanism of its formation have been subjects of investigation.
The currently accepted mechanism involves an initial condensation of formaldehyde with two molecules of chromotropic acid. researchgate.netcdnsciencepub.com The reaction proceeds through the following key steps:
Electrophilic Attack: In the highly acidic environment, formaldehyde is protonated, making it a more potent electrophile.
Condensation: One molecule of formaldehyde reacts with two molecules of chromotropic acid. The reaction site on the chromotropic acid molecule is the carbon atom positioned ortho to both the hydroxyl (-OH) and sulfonic acid (-SO₃H) groups. cdnsciencepub.com This has been supported by deuterium exchange experiments which show high reactivity at the C-3 and C-6 positions. cdnsciencepub.com
Methylene Bridge Formation: The condensation results in the formation of an intermediate product where the two chromotropic acid units are linked by a methylene bridge (-CH₂-). cdnsciencepub.com
Oxidation and Cyclization: This intermediate undergoes oxidation and subsequent cyclization to form the final colored species. The resulting structure is a stable dibenzoxanthylium carbenium-oxonium ion, which is responsible for the intense purple color observed in the assay. researchgate.net The absorbance maximum of this purple species is typically observed around 580 nm. wikipedia.org
The structure of the chromogen was for a long time debated, with some proposing a para,para-quinoidal adduct. However, evidence now points towards the formation of the methylene-bridged dimer followed by oxidative cyclization. cdnsciencepub.com
The transformation of the initial formaldehyde-chromotropic acid adduct into the final colored chromogen is an oxidative process. The identity of the oxidizing agent is critically dependent on the composition of the acidic medium used for the reaction. nih.govunesp.br
In the widely used NIOSH method, which employs concentrated sulfuric acid (18 M), the sulfuric acid itself acts as the oxidizing agent. nih.govunesp.brresearchgate.net Experimental studies have shown that under these conditions, the reaction's progression is independent of the concentration of dissolved oxygen. researchgate.netresearchgate.net This indicates that the strong oxidizing power of hot, concentrated sulfuric acid is sufficient to drive the necessary oxidation step.
When concentrated sulfuric acid is replaced with other, less oxidizing acids, the mechanism of oxidation changes significantly. Studies have demonstrated that if the reaction is carried out in concentrated hydrochloric acid (12 M), phosphoric acid (14.7 M), or even diluted sulfuric acid (9.4 M), the reaction becomes dependent on the presence of dissolved oxygen. nih.govunesp.brunesp.br
In these alternative acidic media, dissolved oxygen takes over the role of the primary oxidizing agent. researchgate.net Experiments where the reaction solutions were purged with nitrogen (to remove oxygen) showed a significant decrease in color development, while saturation with oxygen enhanced the reaction. researchgate.netresearchgate.net This finding is crucial as it has led to the development of modified analytical procedures that avoid the use of highly corrosive and hazardous concentrated sulfuric acid. For instance, a mixture of hydrochloric acid and hydrogen peroxide can be used, where hydrogen peroxide ensures a sufficient supply of the oxidant needed for the chromogen formation. nih.govunesp.br
Computational Chemistry and Molecular Modeling
Computational chemistry provides a theoretical lens to examine the properties of chromotropic acid disodium salt at a molecular level. These methods complement experimental data by offering insights into electronic structure, reaction kinetics, and intermolecular interactions that are often difficult to observe directly.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic properties of molecules. A key focus is on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and electronic transitions. wikipedia.orgresearchgate.net A small HOMO-LUMO gap generally signifies high reactivity and low stability, as less energy is required to excite an electron to a higher energy state. researchgate.netnih.gov
Detailed Research Findings: Computational studies, including DFT calculations, have been performed on complexes of chromotropic acid. For instance, in the study of the chromotropic acid-1,10-phenanthroline cocrystal salt hydrate (B1144303), DFT was used to investigate its molecular structure and properties. researchgate.net Such calculations provide the energies of the HOMO and LUMO, allowing for the prediction of the molecule's reactivity and the regions of the molecule most likely to be involved in chemical reactions. wuxiapptec.com
Kinetic studies investigate the rate and mechanism of chemical reactions. For this compound, these studies are particularly relevant to its analytical application in formaldehyde detection, as the rate of color formation can be influenced by several factors.
Detailed Research Findings: Investigations into the chromotropic acid-formaldehyde reaction have revealed the importance of the reaction conditions. The reaction requires a strongly acidic medium, typically concentrated sulfuric acid. analchemres.org Studies have explored the effect of varying the concentrations of both chromotropic acid and sulfuric acid on the reaction response. analchemres.org Furthermore, the mechanism involves a final oxidation step. researchgate.net Research has shown that when concentrated sulfuric acid (18 mol/L) is used, the acid itself acts as the oxidizing agent. researchgate.netnih.gov However, when the reaction is performed in other acids like concentrated hydrochloric acid or phosphoric acid, or in more dilute sulfuric acid, the oxidation step relies on dissolved oxygen. researchgate.netnih.gov These findings are crucial for optimizing analytical methods and understanding the reaction mechanism.
Molecular modeling techniques are used to predict the three-dimensional structures of molecular complexes and to estimate their stability. These methods are valuable for understanding how this compound interacts with other molecules, such as metal ions or organic compounds.
Detailed Research Findings: Computational methods like molecular docking have been used to predict and analyze the interaction of chromotropic acid-containing complexes with biological targets. In a study of the chromotropic acid-1,10-phenanthroline cocrystal, molecular docking was used to investigate its binding within a receptor protein cavity. researchgate.net The study predicted a strong, stable interaction, with a minimum binding energy of -42.78 kcal/mol, and identified the specific hydrophobic amino acid residues that stabilize the complex. researchgate.net Such predictive models are instrumental in drug design and in understanding the mechanism of action of bioactive compounds. General computational approaches can combine experimental data with modeling, such as using the RosettaDock software, to generate and score potential complex structures, thereby discriminating between accurate and inaccurate models. nih.gov
Environmental and Green Chemistry Applications
Detection and Monitoring of Environmental Contaminants
Chromotropic acid disodium (B8443419) salt is a key reagent in the colorimetric determination of several environmental contaminants, facilitating the analysis of water and soil quality.
Formaldehyde (B43269) Detection: The reaction between formaldehyde and chromotropic acid in a strong acidic medium, typically concentrated sulfuric acid, produces a distinct purple-colored product, which can be quantified spectrophotometrically. sinocurechem.com This reaction is highly specific to formaldehyde, with other organic compounds such as different aldehydes, ketones, and carboxylic acids not producing the same color change. sinocurechem.com The standard method for formaldehyde determination using chromotropic acid involves measuring the absorbance of the colored complex at 580 nm. sinocurechem.com Research has shown that the calibration curve for this method is linear in the concentration range of 0.03-7.00 mg L-1, with a detection limit of 0.005 mg L-1. sigmaaldrich.com
Nitrate (B79036) Determination: Chromotropic acid is also widely used for the direct spectrophotometric determination of nitrate ions in water. ijacskros.com The method is based on the formation of a yellow-colored product when nitrate reacts with chromotropic acid in a concentrated sulfuric acid medium. ijacskros.com The absorbance of this complex is measured at 410 nm. ijacskros.com This method is noted for its simplicity and speed, as the colored product appears almost immediately after mixing the reagents. ijacskros.com The validation of this method has demonstrated a linear range of 0.10 – 5.0 mgN L-1 with a correlation coefficient of 0.9999. ijacskros.com The limit of detection has been reported as 0.05 mgN L-1, which is sufficient for monitoring nitrate levels in drinking water and effluents to ensure compliance with regulatory limits. ijacskros.com
While some sources indicate that chromotropic acid disodium salt can be used for the spectrophotometric determination of heavy metals such as chromium, mercury, and silver, detailed and specific methodologies for their analysis in water using this reagent are not extensively documented in the available research. sinocurechem.com
Table 1: Spectrophotometric Methods for Water Quality Analysis
| Analyte | Reagent | Wavelength (nm) | Linear Range | Detection Limit |
|---|---|---|---|---|
| Formaldehyde | This compound in H₂SO₄ | 580 | 0.03-7.00 mg L⁻¹ | 0.005 mg L⁻¹ |
| Nitrate | This compound in H₂SO₄ | 410 | 0.10–5.0 mgN L⁻¹ | 0.05 mgN L⁻¹ |
The chromotropic acid-based method for nitrate determination has been adapted for the rapid analysis of nitrate in soil samples. This method involves the extraction of nitrate from the soil, followed by a colorimetric reaction with chromotropic acid. A novel approach has been developed that utilizes a smartphone-based imaging device to analyze the color intensity of the resulting solution, providing an instant prediction of soil nitrate levels. This innovative technique has a reported limit of detection of 0.1 mg L⁻¹ and a sensitivity of 0.26 mg L⁻¹. The device demonstrated a low bias of 0.9% and a precision of 1.95%, indicating its reliability for field applications.
Table 2: Performance of a Smartphone-Based Device for Soil Nitrate Estimation
| Parameter | Value |
|---|---|
| Limit of Detection (LoD) | 0.1 mg L⁻¹ |
| Sensitivity | 0.26 mg L⁻¹ |
| Bias | 0.9% |
| Precision | 1.95% |
Remediation and Separation Technologies
Beyond its role in analytical chemistry, this compound has applications in environmental remediation and separation processes.
There is currently no available research specifically detailing the use of this compound for the removal of dyes from aqueous solutions by capacitive deionization.
An important application of chromotropic acid is in the preparation of specialized ion exchange resins for the removal of trace amounts of boric acid and borate from aqueous solutions. A strongly basic anion exchange resin can be loaded with chromotropic acid to create a sorbent with a high affinity for boron species. Research has shown that chromotropic acid preferentially forms a stable bis-chelate complex with boric acid in an acidic pH range (pH 1.8-4.5). This allows for the quantitative removal of boron from water. The adsorption characteristics of this chromotropic acid-loaded resin have been compared with other chelating resins, demonstrating its effectiveness for this specific separation.
Development of Eco-Friendly Analytical Protocols
In line with the principles of green analytical chemistry, efforts have been made to develop more environmentally friendly analytical methods using this compound. A notable example is the development of a green spectrophotometric method for the determination of formaldehyde. sinocurechem.com This method replaces the use of corrosive concentrated sulfuric acid with magnesium sulfate (B86663), producing a stable colored complex (Mg²⁺/cyclotetrachromotropylene) with a maximum absorption at 535 nm. sinocurechem.com This approach eliminates the generation of hazardous acidic waste, making the analysis safer and more sustainable. sinocurechem.com The experimental conditions for this green method were optimized using response surface methodologies, and it has been successfully applied to the analysis of formaldehyde in commercial products. sinocurechem.com The results obtained were comparable to the official NIOSH method, demonstrating satisfactory accuracy and precision. sinocurechem.com
Table 3: Comparison of Traditional and Green Methods for Formaldehyde Determination
| Feature | Traditional Method | Green Method |
|---|---|---|
| Acid Medium | Concentrated Sulfuric Acid (96%) | Magnesium Sulfate |
| Wavelength (λmax) | 580 nm | 535 nm |
| Environmental Impact | High (corrosive, hazardous waste) | Low (eliminates corrosive acid) |
| Linear Range | 3 to 11 mg L⁻¹ | Not specified |
| Correlation Coefficient | 0.999 | Not specified |
Reduction of Hazardous Reagents
A significant advancement in green analytical chemistry involves the substitution of hazardous reagents with safer alternatives. The well-established chromotropic acid method for formaldehyde determination, which traditionally uses concentrated sulfuric acid, has been a target for such improvements. researchgate.net
A greener spectrophotometric analytical method has been developed that replaces the hazardous concentrated sulfuric acid with magnesium sulfate. This method is based on the reaction of formaldehyde with chromotropic acid in the presence of magnesium sulfate, which forms a stable complex (Mg2+/ cyclotetrachromotropylene) that can be measured spectrophotometrically. researchgate.net This substitution significantly enhances the safety and environmental profile of the assay.
Research Findings:
The modified method successfully determines formaldehyde in various commercial products like disinfectants and hair-straightening products. The results obtained using this greener method have been favorably compared with the official method, demonstrating good accuracy and precision. researchgate.net The optimization of experimental conditions for this method was achieved using response surface methodologies. researchgate.net
Table 1: Comparison of Traditional and Green Chromotropic Acid Methods for Formaldehyde Determination
| Parameter | Traditional Method | Green Method with Magnesium Sulfate |
| Primary Reagent | Concentrated Sulfuric Acid | Magnesium Sulfate |
| Primary Hazard | Highly corrosive, toxic fumes | Low hazard |
| Analyte | Formaldehyde | Formaldehyde |
| Detection Principle | Spectrophotometry | Spectrophotometry |
| Wavelength (λmax) | 580 nm wikipedia.org | 535 nm researchgate.net |
| Linear Range | - | 3 to 11 mg L-1 researchgate.net |
| Correlation Coefficient | - | 0.999 researchgate.net |
Sustainable Analytical Methodologies
The integration of this compound into modern, sustainable analytical techniques, such as flow injection analysis (FIA) and microfluidic systems, represents a significant step towards greener chemical analysis. These miniaturized systems offer numerous advantages, including reduced reagent and sample consumption, leading to a significant decrease in waste generation.
Flow Injection Analysis (FIA):
Flow-injection systems have been developed for the rapid and sensitive determination of formaldehyde and nitrate using chromotropic acid. researchgate.netresearchgate.net These automated systems utilize small volumes of reagents and samples, which are injected into a continuously flowing carrier stream. The reaction occurs in a manifold, and the product is detected downstream. This approach not only minimizes waste but also increases sample throughput. For formaldehyde determination in leather wastewater, an FIA method using chromotropic acid has been described with a linearity range of 0.05 to 1000 mg L-1 and a relative standard deviation of 0.42%. researchgate.net
Microfluidic and Sensor-Based Systems:
The chromotropic acid method for nitrate and formaldehyde analysis has been successfully transferred to microfluidic chip configurations. researchgate.netrsc.org These miniaturized platforms allow for the direct measurement of analytes in various water sources. A key challenge in these systems is the use of highly concentrated sulfuric acid in the chromotropic acid reagent; however, materials and designs are being developed to withstand these corrosive conditions. researchgate.netrsc.org
A smartphone-enabled imaging device has been developed for the rapid estimation of soil nitrate based on the chromotropic acid color development method. mdpi.comnih.gov This portable and low-cost approach allows for on-site analysis, reducing the need for sample transportation and laboratory-based analysis. The limit of detection for this method was reported as 0.1 mg L-1. mdpi.comnih.gov
Similarly, optical sensors for the sensitive determination of formaldehyde gas have been developed by immobilizing chromotropic acid in a hydrophilic membrane. rsc.org These sensors provide a simple, fast, and economical alternative for quantifying formaldehyde concentrations in the air, with a detection limit of 0.016 ppmv. rsc.org
Table 2: Performance Characteristics of Sustainable Analytical Methodologies using this compound
| Methodology | Analyte | Key Advantages | Limit of Detection (LOD) | Sample Throughput | Reference |
| Flow Injection Analysis (FIA) | Formaldehyde | Reduced reagent consumption, high throughput | 20 ng ml-1 | 35 ± 5 samples h-1 | researchgate.net |
| Microfluidic Sensor | Nitrate | Miniaturization, reduced sample/reagent volume | 0.70 mg L-1 | 9 samples per hour | researchgate.netrsc.org |
| Smartphone-Enabled Imaging Device | Nitrate | Portability, rapid on-site analysis | 0.1 mg L-1 | - | mdpi.comnih.gov |
| Optical Gas Sensor | Formaldehyde | High sensitivity, real-time monitoring | 0.016 ppmv | - | rsc.org |
These developments highlight the role of this compound in advancing green analytical chemistry. By integrating this reagent into innovative and miniaturized analytical systems, it is possible to achieve sensitive and accurate measurements while significantly reducing the environmental impact of chemical analysis.
Applications in Biochemical and Pharmaceutical Sciences
Biochemical Research Reagent
As a reagent in biochemical research, chromotropic acid disodium (B8443419) salt is employed in a range of analytical tests for the detection and quantification of various inorganic and organic substances. wikipedia.org
Chromotropic acid disodium salt serves as a fluorogenic and chromogenic reagent for the analytical detection of numerous ions and compounds. chemodex.comadipogen.com It is widely utilized in laboratory settings for the colorimetric assay of substances such as formaldehyde (B43269), nitrate (B79036) anions, and certain herbicides. wikipedia.org Its applications include the detection of silver (Ag), chlorate (B79027) (ClO₃⁻), chromium (Cr), mercury (Hg), nitrite (B80452) (NO₂⁻), nitrate (NO₃²⁻), and titanium (Ti). sigmaaldrich.comadipogen.comxingzhilian.com The reagent is also used in the determination of the systemic herbicide 2,4-Dichlorophenoxyacetic acid. wikipedia.orgspectrumchemical.com The American Chemical Society (ACS) recognizes it as a reagent-grade chemical suitable for high-purity applications, including tests for nitrate and formaldehyde sensitivity. spectrumchemical.comacs.org
The molecular structure of chromotropic acid, a derivative of naphthalene (B1677914) sulfonic acid, is fundamental to its biological interactions. The two hydroxyl groups on the naphthalene ring system are key to its complex-forming properties. researchgate.net Research has explored its interaction with proteins, demonstrating its potential to act as an inhibitor. researchgate.net
An in silico docking study investigated the interaction between a cocrystal salt hydrate (B1144303) of chromotropic acid and 1,10-phenanthroline (B135089) (CTPTH) with the bacterial enzyme N-Acyl homoserine lactone lactonase, a protein involved in quorum sensing. The study revealed specific interactions between the chromotropic acid moiety and the amino acid residues of the enzyme's active site. researchgate.net This interaction, characterized by hydrogen bonding and hydrophobic contacts, allows the compound to fit securely within the receptor's cavity, potentially inhibiting its function. researchgate.net
Table 1: Summary of In Silico Docking Study of Chromotropic Acid Derivative with N-Acyl homoserine lactone lactonase
| Parameter | Finding | Source |
| Target Protein | N-Acyl homoserine lactone lactonase (PDB: 2BR6) | researchgate.net |
| Key Interacting Residue | Tyrosine 194 (TYR 194) | researchgate.net |
| Type of Interaction | Hydrogen Bonding | researchgate.net |
| Other Interactions | Hydrophobic amino acid residues surround the ligand | researchgate.net |
| Binding Energy | -42.78 kcal mol⁻¹ | researchgate.net |
| Proposed Effect | Inhibition of the receptor protein | researchgate.net |
Pharmaceutical Analysis and Quality Control
In the pharmaceutical industry, this compound is a key reagent for quality control, enabling the precise analysis of drug components and the detection of impurities. sigmaaldrich.comhimedialabs.com
A primary application of this compound is as a chromogenic reagent for the quantification of the active pharmaceutical ingredient Dipyrone (B125322) in various drug formulations. sigmaaldrich.comadipogen.comsigmaaldrich.comhimedialabs.com A spectrophotometric method has been developed for this purpose, which is noted for its simplicity, accuracy, and selectivity. researchgate.net
The method is based on the selective oxidation of dipyrone in a sulfuric acid medium, which results in the release of formaldehyde. This liberated formaldehyde then reacts with chromotropic acid, also in the presence of sulfuric acid, to form a distinct violet-red compound. researchgate.net The intensity of the color produced is directly proportional to the concentration of dipyrone in the sample. researchgate.net
Table 2: Spectrophotometric Method for Dipyrone Quantification
| Parameter | Details | Source |
| Principle | Selective oxidation of dipyrone releases formaldehyde, which reacts with chromotropic acid. | researchgate.net |
| Reaction Medium | Sulfuric Acid | researchgate.net |
| Product | Violet-red colored compound | researchgate.net |
| Max. Absorbance (λmax) | 575 nm | researchgate.net |
| Linear Range | 0.57–5.7 ppm of Dipyrone | researchgate.net |
| Correlation Coefficient (r) | 0.9997 | researchgate.net |
The detection of formaldehyde is critical in pharmaceutical manufacturing, as it can be an impurity or a byproduct in drug synthesis. Chromotropic acid provides a highly specific and reliable method for its determination. wikipedia.org The standard method, referenced by NIOSH, involves the reaction of formaldehyde with chromotropic acid in approximately 50-75% sulfuric acid. wikipedia.orgchemodex.comspectrumchemical.com This reaction produces a characteristic red-violet coloration, with an absorption maximum around 580 nm. wikipedia.orgchemodex.com The test is highly specific to formaldehyde and is not affected by other aldehydes, ketones, or carboxylic acids. wikipedia.org
To address the hazardous nature of concentrated sulfuric acid, a greener analytical method has been developed. This alternative approach uses magnesium sulfate (B86663) as a catalyst instead of strong acid. The reaction of formaldehyde with chromotropic acid in the presence of magnesium sulphate yields a stable complex, Mg²⁺/cyclotetrachromotropylene, which has a maximum absorption at 535 nm. scielo.br
Table 3: Comparison of Methods for Formaldehyde Detection
| Method | Reagent/Catalyst | Wavelength (λmax) | Key Feature | Source |
| Standard Method | Sulfuric Acid (H₂SO₄) | ~580 nm | Highly specific, classic method | wikipedia.orgchemodex.com |
| Green Method | Magnesium Sulfate (MgSO₄) | 535 nm | Eliminates use of corrosive acid | scielo.br |
Beyond its analytical uses, this compound has potential applications in drug formulation. It can be used as a stabilizing agent, helping to improve the solubility and bioavailability of certain active pharmaceutical ingredients. chemimpex.com The disodium salt of chromotropic acid is noted for being very soluble in water, a property that is advantageous in creating aqueous pharmaceutical preparations. xingzhilian.com
Drug Delivery Systems
The structural characteristics of this compound, featuring a naphthalene core and multiple hydrophilic functional groups, present theoretical potential for its application in advanced drug delivery systems.
The enhancement of solubility and dissolution rates of poorly water-soluble drugs is a cornerstone of pharmaceutical development. Inclusion complexation, a process where a "host" molecule encapsulates a "guest" drug molecule, is a widely recognized strategy to achieve this. While direct and extensive research on this compound as a host molecule for drug inclusion complexes is not widespread in publicly available literature, its chemical structure suggests a potential for such interactions. The naphthalene moiety provides a hydrophobic region that could, in principle, interact with lipophilic drug molecules, while the sulfonate and hydroxyl groups would ensure the water solubility of the resulting complex. This dual characteristic is fundamental to the functionality of many solubilizing agents.
This mechanism is conceptually similar to that of cyclodextrins, which are well-documented to form inclusion complexes with drugs like the antifungal agent itraconazole, leading to significant improvements in solubility and bioavailability. The formation of a stable complex can disrupt the crystalline structure of a drug, reducing the energy required for dissolution. For a hypothetical complex between a poorly soluble drug and this compound, one would anticipate an increase in the drug's apparent solubility and dissolution velocity.
The therapeutic efficacy of many antimycotic (antifungal) agents is often limited by their poor solubility in aqueous media, which in turn restricts their bioavailability. An enhancement in the dissolution of such drugs can lead to higher concentrations at the site of action, thereby boosting their pharmacological activity.
Following the principle of inclusion complexation, if this compound were to form a more soluble complex with an antimycotic drug, it would be expected to enhance its activity. For instance, sulfa drugs, which possess antimicrobial properties, have been chemically linked to chromotropic acid. globalresearchonline.net A formulation that increases the solubility of an antifungal agent allows for more rapid and complete absorption, which is a critical factor for achieving effective therapeutic concentrations to inhibit or kill fungal pathogens.
Organic Synthesis in Pharmaceutical Industry
This compound is a recognized intermediate and coupling agent in organic synthesis, particularly in the creation of azo dyes. globalresearchonline.netdrugfuture.com This application extends into the pharmaceutical industry, where azo compounds are investigated for various therapeutic purposes and used as analytical reagents for quantifying pharmaceutical compounds. globalresearchonline.net
A significant application involves the synthesis of new azo dyes by coupling diazotized sulfa drugs with this compound. globalresearchonline.net Sulfa drugs, such as sulfadimidine and sulfaguanidine, are established antimicrobial agents. By chemically modifying these drugs through diazotization and subsequent coupling with chromotropic acid, novel compounds with potential biological activities or specific analytical applications are created. This process highlights the role of this compound as a versatile platform for generating new chemical entities derived from existing pharmaceutical agents.
The synthesis process involves two main steps:
Diazotization : An aromatic primary amine, in this case, a sulfa drug, is treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at low temperatures to form a diazonium salt.
Azo Coupling : The resulting diazonium salt is then reacted with an electron-rich coupling component, such as this compound. The coupling reaction typically occurs at the position ortho or para to an activating group on the coupling agent.
This synthetic route has been employed to prepare both mono- and bis-azo dyes, which have been characterized and studied for their interaction with metal ions and for their potential as analytical reagents in pharmaceutical analysis. globalresearchonline.net
Table 1: Examples of Azo Dyes Synthesized from this compound
| Diazonium Salt Source (Amine) | Coupling Agent | Resulting Compound Class |
| Sulfadimidine | This compound | Mono- and Bis-azo dyes globalresearchonline.net |
| Sulfaguanidine | This compound | Mono- and Bis-azo dyes globalresearchonline.net |
This utility as a scaffold for creating new molecules underscores the importance of this compound in the broader context of pharmaceutical research and development.
Emerging Research Directions and Future Perspectives
Integration with Nanomaterials and Advanced Composites
The unique molecular structure of chromotropic acid disodium (B8443419) salt, with its multiple functional groups, makes it an attractive candidate for integration with nanomaterials and the creation of advanced composites. Researchers are investigating its use as a functionalizing agent and a building block for novel materials with tailored properties.
One area of exploration is the use of chromotropic acid disodium salt to modify the surface of nanoparticles. The sulfonic acid and hydroxyl groups can act as capping or stabilizing agents, preventing agglomeration and enhancing the dispersibility of nanoparticles in various media. This functionalization can also impart specific chemical reactivity to the nanoparticle surface, enabling their use in targeted applications.
Furthermore, this compound is being investigated as an organic linker in the synthesis of metal-organic frameworks (MOFs) . The rigid naphthalene (B1677914) core and the strategically positioned coordinating groups can form stable, porous structures with high surface areas. These MOFs have potential applications in gas storage, separation, and catalysis.
The incorporation of this compound into polymer composites is another promising research avenue. Its presence can enhance the thermal stability, mechanical strength, and optical properties of the polymer matrix. Researchers are exploring the development of composites for applications such as advanced coatings, films, and specialty plastics.
Table 1: Research on this compound in Nanomaterials and Composites
| Research Area | Application of this compound | Potential Benefits |
| Nanoparticle Functionalization | Surface modification and stabilization | Improved dispersibility, enhanced reactivity |
| Metal-Organic Frameworks (MOFs) | Organic linker for framework synthesis | High porosity, tailored functionality |
| Polymer Composites | Additive to enhance material properties | Increased thermal and mechanical stability |
Biosensing and Biomedical Applications
Leveraging its inherent fluorescent and chromogenic properties, researchers are developing new biosensing and biomedical applications for this compound. Its ability to interact with specific analytes and produce a detectable signal is being harnessed for the development of sensitive and selective diagnostic tools.
In the field of biosensing , this compound is being used to create novel probes for the detection of biologically relevant molecules. For instance, its reaction with certain pharmaceuticals, such as ambroxol, produces a color change that can be quantified to determine the drug's concentration in pharmaceutical preparations merckmillipore.com. This principle is being extended to develop sensors for other important biomolecules and environmental contaminants. A recent study demonstrated a smartphone-enabled imaging device that utilizes a chromotropic acid-based method for the rapid measurement of nitrate (B79036) in soil samples, showcasing its potential for portable and on-site analysis nih.govmdpi.com.
While still in early stages, the potential of chromotropic acid derivatives in biomedical imaging is also being explored. By modifying its structure, it may be possible to develop fluorescent probes that can selectively target and visualize specific cells or tissues. These probes could aid in the diagnosis and monitoring of diseases.
The development of drug delivery systems is another area of interest. The ability of this compound to interact with other molecules could be utilized to encapsulate and release drugs in a controlled manner. However, research in this specific application is still nascent.
Advanced Materials Science Applications
The unique optical and chemical properties of this compound and its derivatives are being investigated for their potential in advanced materials science.
One area of significant interest is in the field of optical materials . Azo dyes derived from chromotropic acid have been shown to exhibit nonlinear optical (NLO) properties researchgate.netuobasrah.edu.iquobasrah.edu.iq. These materials can alter the properties of light passing through them, which is a critical characteristic for applications in photonics and optoelectronics, such as optical switching and data storage uobasrah.edu.iq.
The potential for creating photochromic materials from chromotropic acid derivatives is also being explored wikipedia.orgresearchgate.netolikrom.comrsc.orgresearchgate.net. Photochromic materials can change their color upon exposure to light, a property that could be utilized in smart windows, optical data storage, and molecular switches.
While not yet demonstrated, the aromatic and conjugated structure of chromotropic acid suggests potential for its derivatives to be used in organic electronics . With appropriate molecular engineering, it might be possible to develop materials with semiconducting properties for use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) researchgate.netresearchgate.netrsc.org.
Computational and AI-Driven Analytical Chemistry
Computational modeling and artificial intelligence (AI) are becoming increasingly important tools in chemical research, and their application to this compound is an emerging area of study.
Computational studies , such as Density Functional Theory (DFT), are being used to understand the molecular and electronic structure of chromotropic acid and its derivatives researchgate.netsemanticscholar.orgmdpi.comresearchgate.netmdpi.com. These theoretical calculations can predict the properties of new compounds and explain experimental observations, such as the inhibition of corrosion by azo dyes based on chromotropic acid researchgate.net. By understanding the structure-property relationships, researchers can design new molecules with enhanced performance for specific applications. For example, DFT studies can help in understanding the interaction between chromotropic acid-based compounds and metal ions, which is crucial for designing effective sensors and corrosion inhibitors mdpi.comresearchgate.netmdpi.com.
Multidisciplinary Research Initiatives
The expanding applications of this compound are fostering multidisciplinary research collaborations. Chemists, materials scientists, biologists, and engineers are increasingly working together to unlock the full potential of this compound.
These initiatives are crucial for translating fundamental research into practical applications. For example, the development of a new biosensor based on chromotropic acid requires expertise in organic synthesis, analytical chemistry, and device engineering. Similarly, the creation of advanced composites involves collaboration between polymer chemists and materials scientists.
Future research will likely see the formation of more interdisciplinary teams focused on specific challenges, such as the development of smart materials for environmental remediation or new diagnostic tools for personalized medicine. These collaborations will be essential for driving innovation and realizing the full potential of this compound in the 21st century.
Q & A
Q. What standardized methods are recommended for formaldehyde detection using chromotropic acid disodium salt?
this compound reacts with formaldehyde in 75% sulfuric acid to form a red complex with maximum absorbance at 580 nm. To ensure accuracy:
Q. How can this compound be applied for spectrophotometric metal ion detection?
The reagent forms stable complexes with ions like Ag⁺, Hg²⁺, and Th⁴⁺, enabling quantification via UV-Vis spectroscopy:
- Prepare a 0.1% (w/v) aqueous solution and adjust pH to optimize complex formation .
- For thorium detection, measure absorbance at 570 nm after complexation, ensuring interference from Fe³⁺ or Al³⁺ is masked with EDTA .
- Use standard addition methods to address matrix interference in environmental samples .
Q. What are the critical purity and storage requirements for reproducible results?
- Verify purity (≥99%) via ¹H-NMR or spectrophotometric blank tests to ensure minimal background noise .
- Store the reagent in airtight, light-protected containers at 0–6°C to prevent decomposition .
- Purify contaminated batches by recrystallization: Dissolve in water, precipitate with iso-propanol, and dry under vacuum .
Advanced Research Questions
Q. How can researchers resolve inconsistent absorbance readings in formaldehyde assays?
Discrepancies may arise from reagent instability or competing reactions:
Q. What strategies optimize this compound for fluorimetric boron analysis?
In boron quantification, the reagent forms a fluorescent complex with borate ions:
- Use EDTA (0.1% w/v) to mask heavy metals (e.g., Cu²⁺, Fe³⁺) that quench fluorescence .
- Adjust excitation/emission wavelengths (e.g., 370 nm/460 nm) to maximize signal-to-noise ratios .
- Calibrate with boron standards (0.1–5 mg/L) and validate recovery rates in spiked water samples .
Q. How can the reagent be integrated into multi-analyte detection systems?
- Develop sequential or parallel assays by pH modulation:
- Acidic conditions (H₂SO₄) favor formaldehyde detection .
- Neutral pH optimizes metal ion complexation (e.g., Ag⁺) .
Q. What experimental controls are essential when analyzing complex matrices (e.g., biological fluids)?
- Include blank controls with all reagents to detect background fluorescence/absorbance .
- Spike-and-recovery tests (e.g., 90–110% recovery) to assess matrix effects .
- Use internal standards (e.g., deuterated formaldehyde) for mass spectrometry cross-validation .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
